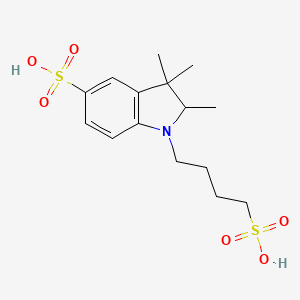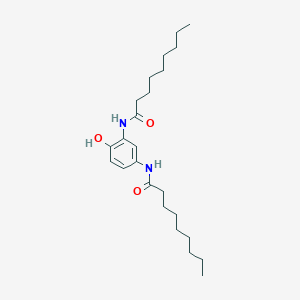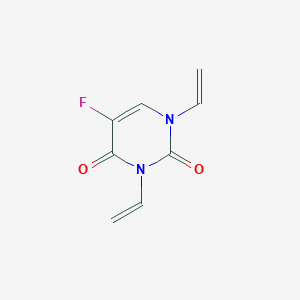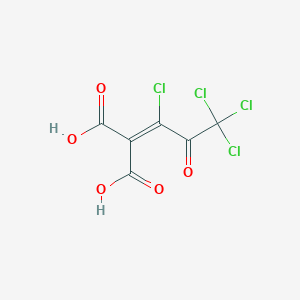
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole is a heterocyclic compound that contains a phosphorus atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole typically involves the reaction of 4-methoxyphenylphosphine with triphenylphosphine and an appropriate azide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium or copper, to facilitate the formation of the azaphosphole ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted azaphosphole compounds. These products can be further utilized in various applications, including catalysis and material science .
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers and influencing their reactivity. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azaphospholes and phosphine derivatives, such as:
- 2-(4-Methoxyphenyl)-1,3,4-triphenyl-1H-1,3-azaphosphole
- 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphine
Uniqueness
What sets 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole apart is its specific substitution pattern and the presence of the methoxy group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
110256-32-1 |
|---|---|
Fórmula molecular |
C28H22NOP |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1,4,5-triphenyl-1,3-azaphosphole |
InChI |
InChI=1S/C28H22NOP/c1-30-25-19-17-23(18-20-25)28-29(24-15-9-4-10-16-24)26(21-11-5-2-6-12-21)27(31-28)22-13-7-3-8-14-22/h2-20H,1H3 |
Clave InChI |
LPIGDYYKTCWACM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=PC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)

![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)



![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)

